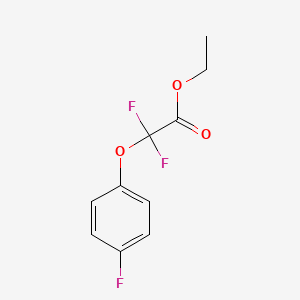

Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester

Vue d'ensemble

Description

Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester, also known as DFFEA, is a synthetic compound that has a wide range of applications in the scientific and medical fields. It is a fluorinated organic compound that has been used in research for its unique properties and its ability to interact with various types of molecules. DFFEA has been studied for its potential use in drug development and in the synthesis of new compounds.

Applications De Recherche Scientifique

Electrosynthesis and Synthetic Applications

A notable application of difluoro-containing compounds is in the field of electrosynthesis. Murakami et al. (2004) successfully carried out the anodic fluorination of ethyl α-fluoro-α-(phenylseleno)acetate, resulting in ethyl α,α-difluoro-α-(phenylseleno)acetate. This compound, upon photolysis in the presence of various olefins, provided regioselective difluoromethylene adducts. This showcases the utility of difluoro compounds in synthesizing regioselective adducts with potential applications in material science and pharmaceuticals (Murakami, Ishii, & Fuchigami, 2004).

Synthesis of Fluorinated Compounds

Further research by Peng et al. (2000) into the synthesis of β-fluoro-α,β-unsaturated esters through palladium(0)/copper(I)-cocatalyzed cross-coupling of zinc reagents showcases another dimension of difluoro compounds' versatility. This process involves the stereoselective production of β-fluoro-α,β-unsaturated esters, underlining the importance of difluoro compounds in creating fluorinated organic molecules with potential applications in medicinal chemistry and material science (Peng, Qing, Li, & Hu, 2000).

Fluorination Techniques

Kitamura et al. (2011) developed a simple and practical method for the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene, producing fluorinated products like ethyl 2-fluoro-2-benzolyacetate. This method's efficacy in yielding high-purity fluorinated products underscores the critical role of difluoro compounds in enhancing fluorination techniques across a wide range of substrates, paving the way for advancements in organic synthesis and pharmaceutical development (Kitamura, Kuriki, Morshed, & Hori, 2011).

Photopolymerization and Surface Modification

A study by Zhang et al. (2015) on the use of a fluorinated photoinitiator for photopolymerization presents a unique application of fluorinated compounds in material science. The incorporation of fluorine groups to increase polymerization rates and the ability to overcome oxygen inhibition during photopolymerization demonstrates the potential of difluoro compounds in developing advanced materials with specific surface properties (Zhang, He, Yang, Zhang, Bongiovanni, & Nie, 2015).

Environmental Degradation Studies

Feng et al. (2002) investigated the biodegradability of di(2-ethylhexyl)phthalate by Pseudomonas fluorescens, highlighting the environmental relevance of studying the degradation pathways of complex esters. While this research does not directly involve Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester, it illustrates the broader context of scientific interest in understanding the environmental impact and degradation mechanisms of fluorinated compounds (Feng, Kunyan, Jiamo, Guoying, & Huifang, 2002).

Safety And Hazards

The safety and hazards of a chemical compound depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) of the specific compound for detailed information.

Orientations Futures

The future directions in the study of a specific compound depend on its potential applications. For example, if a compound shows promising biological activity, future research might focus on its potential use in medical treatments.

Please consult with a chemistry professional for more accurate and specific information. This is a general overview and might not fully apply to “Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester”.

Propriétés

IUPAC Name |

ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-2-15-9(14)10(12,13)16-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCXDOZCWMKGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(OC1=CC=C(C=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700892 | |

| Record name | Ethyl difluoro(4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester | |

CAS RN |

807368-70-3 | |

| Record name | Ethyl difluoro(4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

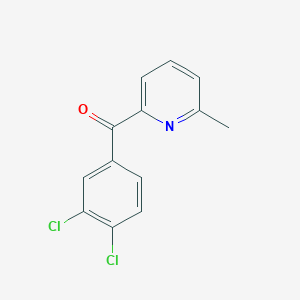

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1455220.png)

![2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid](/img/structure/B1455227.png)

![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)